2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid: is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and 2-chloropyridine.
Coupling Reactions: The coupling of the 2,6-difluorophenyl group with the pyridine ring is facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted derivatives of the compound.
Oxidation Products: Oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring.
Scientific Research Applications
2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
- 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid
- 2-Chloro-5-(2,5-difluorophenyl)pyridine-3-carboxylic acid
Uniqueness
2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides a unique combination of electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO2/c13-11-7(12(17)18)4-6(5-16-11)10-8(14)2-1-3-9(10)15/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEQULQUCHRDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687362 |
Source
|
Record name | 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-49-3 |
Source
|
Record name | 2-Chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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